molecular formula C14H15Cl2NO3 B8091012 Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate

Cat. No.: B8091012
M. Wt: 316.2 g/mol
InChI Key: LECJRHJHOOIYRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is a synthetic organic compound that belongs to the benzofuran class of chemicals. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a benzofuran core with a bis(2-chloroethyl)amino group and a methyl ester functional group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate typically involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors such as 2-hydroxybenzaldehyde and ethyl acetoacetate under acidic or basic conditions.

    Introduction of the Bis(2-chloroethyl)amino Group: This step involves the reaction of the benzofuran intermediate with bis(2-chloroethyl)amine. This can be facilitated by using a suitable base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve:

    Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

    Quality Control: Rigorous testing to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The benzofuran core can undergo oxidation to form quinone-like structures, while reduction can lead to dihydrobenzofuran derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiols can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Quinone-like structures.

    Reduction Products: Dihydrobenzofuran derivatives.

    Hydrolysis Products: The corresponding carboxylic acid.

Scientific Research Applications

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to the presence of the bis(2-chloroethyl)amino group, which is known to form DNA cross-links.

    Biological Studies: Used to investigate the mechanisms of action of benzofuran derivatives in biological systems.

    Chemical Biology: Employed in the study of enzyme inhibition and protein interactions.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate involves:

    DNA Cross-Linking: The bis(2-chloroethyl)amino group can form covalent bonds with DNA, leading to cross-linking and disruption of DNA replication and transcription.

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites or interacting with essential cofactors.

    Pathways Involved: The compound may affect various cellular pathways, including those involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate: Similar structure but with an ethyl ester instead of a methyl ester.

    5-(bis(2-chloroethyl)amino)-2,3-dihydrobenzofuran: Lacks the carboxylate group.

    5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylic acid: The carboxylic acid form instead of the ester.

Uniqueness

Methyl 5-(bis(2-chloroethyl)amino)benzofuran-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methyl ester group may influence its solubility and bioavailability compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 5-[bis(2-chloroethyl)amino]-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15Cl2NO3/c1-19-14(18)13-9-10-8-11(2-3-12(10)20-13)17(6-4-15)7-5-16/h2-3,8-9H,4-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LECJRHJHOOIYRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(O1)C=CC(=C2)N(CCCl)CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.